molecular formula C17H16N4O2S B5807930 1-(3-Methoxyphenyl)-3-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea

1-(3-Methoxyphenyl)-3-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea

Cat. No.: B5807930
M. Wt: 340.4 g/mol
InChI Key: TXIQWIRHPVHOEH-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-3-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxyphenyl)-3-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea typically involves the reaction of 3-methoxyaniline with 5-(4-methylphenyl)-1,3,4-thiadiazole-2-isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxyphenyl)-3-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of 1-(3-Hydroxyphenyl)-3-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea.

    Reduction: Formation of 1-(3-Aminophenyl)-3-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-3-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The thiadiazole ring is known to interact with various biological targets, including DNA and proteins, which can result in antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Methoxyphenyl)-3-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]urea
  • 1-(3-Methoxyphenyl)-3-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea
  • 1-(3-Methoxyphenyl)-3-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]urea

Uniqueness

1-(3-Methoxyphenyl)-3-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea is unique due to the presence of the methoxy and methyl groups, which can influence its chemical reactivity and biological activity. These substituents can affect the compound’s solubility, stability, and ability to interact with biological targets.

Properties

IUPAC Name

1-(3-methoxyphenyl)-3-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c1-11-6-8-12(9-7-11)15-20-21-17(24-15)19-16(22)18-13-4-3-5-14(10-13)23-2/h3-10H,1-2H3,(H2,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXIQWIRHPVHOEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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